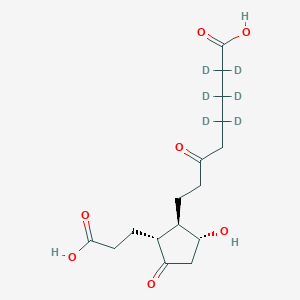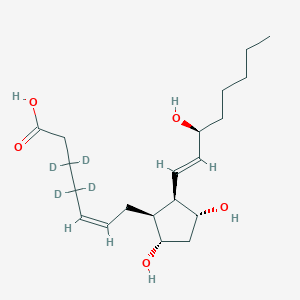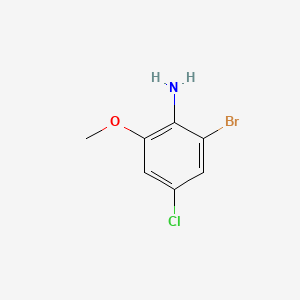![molecular formula C12H13ClN4 B593975 2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride CAS No. 1207175-11-8](/img/structure/B593975.png)
2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C12H13N4Cl1 . It’s a solid compound with a pyrimidine moiety .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is not explicitly mentioned in the available resources. The linear formula representing its molecular structure is C12H13N4Cl1 .Scientific Research Applications
Chemical Synthesis and Reactivity
2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride and related compounds serve as foundational materials for synthesizing a variety of complex molecules, including tetrahydropteroic acid derivatives. Their structure allows for diverse chemical transformations, making them valuable in creating pyrido[4,3-d]pyrimidines through various synthetic methodologies. These compounds have been obtained from pyridine and pyrimidine derivatives or via multicomponent synthesis, showcasing their versatility in chemical reactions and the synthesis of biologically active molecules (Elattar & Mert, 2016).
Crystal Structure Analysis
The detailed study of the crystal structure of related compounds provides insights into their conformational properties and intermolecular interactions. For instance, the analysis of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate reveals the geometric parameters that could influence the reactivity and binding properties of these compounds, contributing to their potential application in material science and molecular engineering (Akkurt et al., 2015).
Biological Applications
While the request specifies excluding drug use, dosage, and side effects, it's important to note that the chemical properties and reactivity of such compounds underpin their potential for various biological applications. Their structural motifs are commonly found in molecules with significant biological activities, suggesting that further exploration could reveal applications in designing new therapeutic agents or biological probes.
Materials Science and Photophysical Properties
Compounds with similar structural features have been explored for their emissive properties, indicating potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Their unique photophysical properties, such as large Stokes shifts and high quantum yields, could be exploited in the development of new materials for electronic and optoelectronic applications (Marchesi, Brenna, & Ardizzoia, 2019).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZRUXKBUJUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



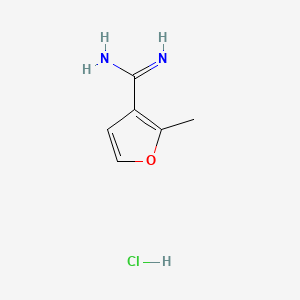
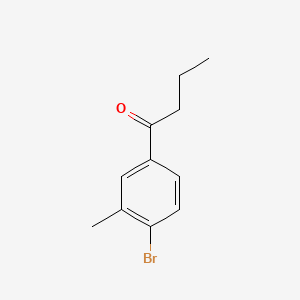

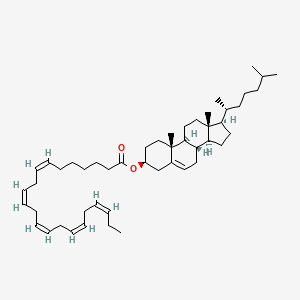
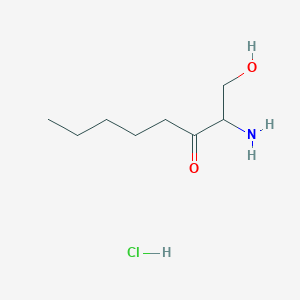
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)

